molecular formula C21H21N5O4 B10995167 N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide

N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B10995167
M. Wt: 407.4 g/mol
InChI Key: OPIKBVVRKPIEKG-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-BENZODIAZOL-1-YL)ETHYL]-2-(7,8-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE is a complex organic compound featuring a benzodiazole and a phthalazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-BENZODIAZOL-1-YL)ETHYL]-2-(7,8-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 1H-1,3-benzodiazole with an appropriate ethylating agent to form the intermediate N-[2-(1H-1,3-benzodiazol-1-yl)ethyl]amine. This intermediate is then reacted with 2-(7,8-dimethoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid under dehydrating conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-BENZODIAZOL-1-YL)ETHYL]-2-(7,8-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

N-[2-(1H-1,3-BENZODIAZOL-1-YL)ETHYL]-2-(7,8-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-BENZODIAZOL-1-YL)ETHYL]-2-(7,8-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The benzodiazole moiety can interact with various enzymes and receptors, modulating their activity. The phthalazine moiety may also contribute to the compound’s biological effects by interacting with DNA or other cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-1,3-BENZODIAZOL-1-YL)ETHYL]-2-(7,8-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE is unique due to its dual benzodiazole and phthalazine structure, which imparts distinct chemical and biological properties. This dual structure allows for versatile applications in various fields, making it a compound of significant interest in scientific research .

Properties

Molecular Formula

C21H21N5O4

Molecular Weight

407.4 g/mol

IUPAC Name

N-[2-(benzimidazol-1-yl)ethyl]-2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C21H21N5O4/c1-29-17-8-7-14-11-24-26(21(28)19(14)20(17)30-2)12-18(27)22-9-10-25-13-23-15-5-3-4-6-16(15)25/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,27)

InChI Key

OPIKBVVRKPIEKG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCCN3C=NC4=CC=CC=C43)OC

Origin of Product

United States

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